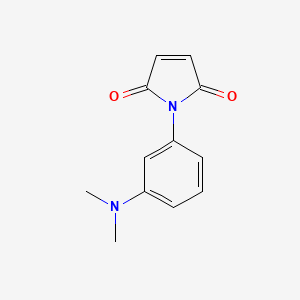

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a dimethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-(dimethylamino)benzaldehyde and maleic anhydride.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C).

Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the context.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione

- 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-3,4-dione

Uniqueness

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Biological Activity

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole-2,5-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a dimethylamino group attached to a phenyl ring, which may influence its pharmacological properties. The following sections will discuss its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds related to pyrrole-2,5-dione exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines.

- Case Study:

A study demonstrated that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives exhibited growth inhibition in colon cancer cell lines (HCT-116, SW-620) with GI50 values ranging from 1.0×10−8 to 1.6×10−8 M. These compounds were also effective in reducing tumor growth in a chemically induced colon cancer model in rats .

| Compound | Cell Line | GI50 (M) | Reference |

|---|---|---|---|

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0×10−8 | |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.6×10−8 |

2. Anti-inflammatory Activity

Pyrrole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines.

- Case Study:

A recent investigation into amidrazone-derived pyrrole-2,5-dione derivatives revealed their ability to inhibit IL-6 and TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been documented extensively. Various studies have reported their effectiveness against bacterial strains.

- Research Findings:

The synthesis and biological evaluation of pyrrole derivatives indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole derivative A | Staphylococcus aureus | 32 | |

| Pyrrole derivative B | Escherichia coli | 64 |

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

- Inhibition of Kinases: Some studies suggest that these compounds may act as inhibitors of tyrosine kinases involved in cancer cell proliferation.

- Membrane Interaction: The compounds may also disrupt lipid bilayer integrity, leading to altered cell membrane dynamics which can affect cell viability and function .

Properties

CAS No. |

64164-81-4 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-[3-(dimethylamino)phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C12H12N2O2/c1-13(2)9-4-3-5-10(8-9)14-11(15)6-7-12(14)16/h3-8H,1-2H3 |

InChI Key |

QEBBLWLBCZPCKW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.